Cas no 17738-86-2 (ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate)
ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate Chemical and Physical Properties
Names and Identifiers
-
- acetic acid, 2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]-, ethyl ester
- Ethyl oxo{[3-(trifluoromethyl)phenyl]amino}acetate
- 5-hydroxyisophthalamide
- Ethyl oxo[[3-(trifluoromethyl)phenyl]amino]acetate
- ethyl {[3-(trifluoroMethyl)phenyl]carbaMoyl}forMate
- ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
- DTXSID80365200
- ethyl 2-oxo-2-(3-trifluoromethylphenylamino)-acetate
- Q-103474
- F0835-0044
- 2F-081
- AM20030173
- EN300-235733
- AKOS000344226
- Ethyl 2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetate
- Z56755840
- STK297075
- Ethyl {[3-(trifluoromethyl)-phenyl]carbamoyl}formate
- 5-hydroxyisophthalamide;ethyl {[3-(trifluoroMethyl)phenyl]carbaMoyl}forMate
- ethyl 2-oxo-2-(3-(trifluoromethyl)phenylamino)acetate
- SCHEMBL596433
- SY204706
- BCP23237
- MFCD00111794
- ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate
- CS-0215344
- ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acet ate
- Ethyl2-oxo-2-[3-(trifluoromethyl)anilino]acetate
- 17738-86-2
- Ethyl oxo{[3-(trifluoromethyl)-phenyl]amino}acetate
- A12161
-
- MDL: MFCD00111794
- Inchi: 1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16)
- InChI Key: UKPJCBWVGQNZSF-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)NC(C(=O)OCC)=O)(F)F
Computed Properties
- Exact Mass: 261.0613
- Monoisotopic Mass: 261.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 55.4A^2
Experimental Properties
- Density: 1.356±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 121 ºC (ethyl acetate )
- Refractive Index: 1.499
- Solubility: Very slightly soluble (0.13 g/l) (25 º C),
- PSA: 55.4
ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B435245-100mg |
Ethyl 2-Oxo-2-[3-(trifluoromethyl)anilino]acetate |
17738-86-2 | 100mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B435245-500mg |
Ethyl 2-Oxo-2-[3-(trifluoromethyl)anilino]acetate |
17738-86-2 | 500mg |
$ 210.00 | 2022-04-02 | ||
| TRC | B435245-1g |
Ethyl 2-Oxo-2-[3-(trifluoromethyl)anilino]acetate |
17738-86-2 | 1g |
$ 320.00 | 2022-04-02 | ||
| Chemenu | CM131867-1g |
ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate |
17738-86-2 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D763452-250mg |
ETHYL 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ACETATE |
17738-86-2 | 95% | 250mg |
$160 | 2024-06-06 | |
| eNovation Chemicals LLC | D763452-1g |
ETHYL 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ACETATE |
17738-86-2 | 95% | 1g |
$235 | 2024-06-06 | |
| eNovation Chemicals LLC | D763452-5g |
ETHYL 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ACETATE |
17738-86-2 | 95% | 5g |
$650 | 2024-06-06 | |
| eNovation Chemicals LLC | D763452-10g |
ETHYL 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ACETATE |
17738-86-2 | 95% | 10g |
$1220 | 2024-06-06 | |
| Alichem | A019148604-1g |
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate |
17738-86-2 | 95% | 1g |
265.32 USD | 2021-06-15 | |
| Enamine | EN300-235733-0.05g |
ethyl {[3-(trifluoromethyl)phenyl]carbamoyl}formate |
17738-86-2 | 95% | 0.05g |
$75.0 | 2024-06-19 |
ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate: A Comprehensive Overview
Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate, also known by its CAS number 17738-86-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an ethyl group attached to a 2-oxo acetate moiety, which is further substituted with a trifluoromethyl aniline group at the 3-position. This combination of functional groups imparts distinctive chemical and biological characteristics to the compound.
The trifluoromethyl group, a key feature of this compound, is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecule. In recent studies, researchers have explored the role of trifluoromethyl substituents in modulating the pharmacokinetic profiles of drugs. For instance, the presence of a trifluoromethyl group can enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation. This makes Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate a promising candidate for drug design, particularly in therapies targeting chronic diseases where sustained drug levels are desirable.
The anilino group in the compound contributes to its aromaticity and potential for hydrogen bonding. Hydrogen bonding is a critical factor in drug-receptor interactions, as it can significantly influence bioavailability and efficacy. Recent advancements in computational chemistry have enabled researchers to predict and optimize hydrogen bonding capabilities in drug candidates. By leveraging these tools, scientists have demonstrated that Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate exhibits favorable hydrogen bonding properties, making it a strong contender for further preclinical testing.
The acetate moiety in the compound plays a crucial role in its solubility and absorption characteristics. Acetates are commonly used in pharmaceuticals due to their ability to enhance drug delivery. Emerging research has highlighted the importance of optimizing drug solubility to improve therapeutic outcomes. Studies on Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate have shown that its acetate group contributes to enhanced aqueous solubility, which is essential for effective absorption in the gastrointestinal tract.
Recent breakthroughs in synthetic chemistry have also impacted the synthesis and scalability of Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate. Traditionally, the synthesis of such compounds involved multi-step processes with low yields. However, advancements in catalytic methods and green chemistry practices have enabled more efficient and environmentally friendly production techniques. These improvements not only reduce production costs but also align with global sustainability goals, making this compound more accessible for large-scale applications.
In terms of biological activity, Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate has shown potential as a modulator of various cellular pathways. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant properties, which could be beneficial in treating conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, its ability to inhibit key enzymes involved in disease progression has been documented in recent research papers.
Another area of interest is the compound's potential as a precursor for more complex molecules. The versatility of Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate allows for further functionalization, enabling the creation of derivatives with enhanced therapeutic profiles. Researchers are actively exploring these possibilities, leveraging modern synthetic techniques to develop novel drug candidates.
In conclusion, Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate (CAS No:17738-86-2) stands out as a versatile and promising compound with applications spanning organic chemistry, pharmacology, and drug development. Its unique structural features, combined with recent advancements in synthesis and biological research, position it as a key player in future therapeutic innovations.
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